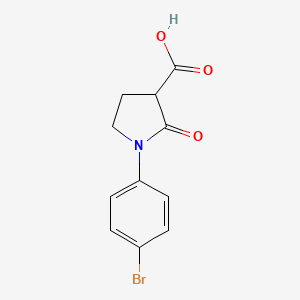

1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJMARYQKJGPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394023 | |

| Record name | 1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226881-07-8 | |

| Record name | 1-(4-Bromophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226881-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

A notable method involves the bromination of a precursor compound, 1-(4-(acetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, to introduce the bromine atom at the para position of the phenyl ring.

- Starting Material: 1-(4-(acetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid

- Reagent: Bromine (Br2)

- Solvent: Acetic acid

- Conditions: Room temperature, controlled addition of bromine

- Outcome: Formation of 1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid via α-bromocarbonyl intermediate

This method was used in the synthesis of substituted thiazole derivatives, where bromination was a key step to functionalize the aromatic ring for subsequent cyclocondensation reactions.

Cyclization via Imine Intermediates and Cyclic Anhydrides (General Procedure 2)

Another robust synthetic approach involves the reaction of cyclic anhydrides with imines derived from 4-bromobenzylamine or related precursors:

- Reactants: Cyclic anhydride (e.g., succinic anhydride derivative) and imine (from 4-bromobenzylamine)

- Solvent: Dry dimethylformamide (DMF)

- Conditions: Heating at 110–125 °C in a sealed vessel (e.g., glass test tube with screw cap)

- Reaction Time: 5–24 hours depending on substrate

- Workup: Concentration under reduced pressure, extraction with dichloromethane and aqueous sodium bicarbonate, acidification to precipitate product

- Yield: Moderate to good yields (28% to 75%)

- Product: cis/trans mixtures of this compound derivatives

This method is adaptable to various N-substituents and allows isolation of stereoisomers by HPLC. It is well-documented for producing high-purity compounds suitable for further functionalization.

Condensation of Amino Acid Derivatives with Aryl-3-oxopropanoates

An alternative strategy involves the condensation of amino butenoates with aryl-substituted 3-oxopropanoates, followed by cyclization to form the pyrrolidinone ring:

- Starting Materials: Methyl or ethyl 3-aminobut-2-enoates and methyl/ethyl 3-(4-bromophenyl)-3-oxopropanoates

- Solvent: Xylene

- Conditions: Reflux in the presence of molecular sieves to remove water

- Yield: 37–46% for methyl esters, lower for ethyl esters

- Result: Formation of 2,6-diaryl- or triaryl-substituted 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives, which can be further transformed into the target pyrrolidinone compounds

While this method is more commonly applied to dihydropyridine derivatives, it provides a foundation for synthesizing related pyrrolidinone carboxylic acids with aryl substituents.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The bromination step must be carefully controlled to avoid over-bromination or side reactions. Use of acetic acid as solvent moderates the reaction rate and improves selectivity.

- The cyclization via imine and cyclic anhydride is highly versatile, allowing for the synthesis of various N-substituted derivatives, including 4-bromophenyl substituents. Reaction temperature and time are critical for optimizing yield and stereoselectivity.

- Molecular sieves in condensation reactions help shift equilibrium by removing water, improving cyclization efficiency.

- Purification typically involves acid-base extraction and crystallization, with HPLC used for separation of stereoisomers when needed.

- These methods have been validated in pharmaceutical research contexts, emphasizing their reliability for producing intermediates in drug development targeting neurological disorders.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation Products: Depending on the oxidizing agent and conditions, products may include carboxylic acids, aldehydes, or other oxidized derivatives.

Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Substitution Products: Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to interact with biological targets effectively, making it a valuable component in drug formulation .

Case Study: Enhancing Anticancer Efficacy

In a study investigating its role in cancer treatment, this compound was shown to augment the cytotoxic effects of sorafenib in murine hepatocellular carcinoma cells. The mechanism involved interference with lipid signaling pathways, which reduced the expression of multidrug resistance transporters, thereby increasing sorafenib accumulation within cancer cells .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in biochemical research to study enzyme inhibition. Specifically, it has demonstrated the ability to inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease. The presence of the 4-bromophenyl moiety significantly enhances its inhibitory activity, with reported IC50 values indicating sub-micromolar efficacy .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 340 | BACE-1 inhibition |

| Other derivatives | Varies | Dependent on structural modifications |

Material Science

Polymer Formulations

In material science, this compound can be incorporated into polymer formulations to enhance material properties. Its unique chemical structure allows for improved adhesion and durability in coatings and adhesives .

Organic Synthesis

Building Block for Complex Molecules

This compound acts as a versatile building block in organic synthesis. Chemists utilize it to create complex molecules efficiently, facilitating advancements in synthetic methodologies .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is employed in various methods to detect and quantify specific compounds. Its utility aids in quality control processes across different industries .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders and enhancing anticancer drug efficacy |

| Biochemical Research | Enzyme inhibition studies (e.g., BACE-1) |

| Material Science | Enhancing properties of polymers |

| Organic Synthesis | Building block for complex organic molecules |

| Analytical Chemistry | Detection and quantification of compounds |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring and carboxylic acid group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness: 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity in certain applications.

Biological Activity

1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylic acid group and a brominated phenyl substituent. Its structure can significantly influence its biological activity through various interactions with biological targets.

The compound belongs to a class of pyrrolidine derivatives known for their diverse pharmacological profiles. The mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : It is believed to interact with key enzymes involved in metabolic pathways, potentially modulating their activity through competitive or non-competitive inhibition.

- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways related to inflammation, cancer progression, or neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro assays using human cancer cell lines have demonstrated that this compound exhibits cytotoxic effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 78 | Moderate cytotoxicity |

| HCT116 (Colon Cancer) | 65 | Significant cytotoxicity |

| HeLa (Cervical Cancer) | 70 | Moderate cytotoxicity |

In these studies, the compound showed a structure-dependent activity, where modifications to the bromophenyl group influenced its efficacy against cancer cells. Higher substitution with electron-donating groups enhanced cytotoxicity, indicating the importance of structural optimization for improved therapeutic outcomes .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary tests against various pathogens revealed:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | >64 | No significant activity |

| Escherichia coli | >64 | No significant activity |

| Klebsiella pneumoniae | >64 | No significant activity |

These findings suggest that while the compound may not exhibit strong antimicrobial activity against Gram-negative bacteria, further modifications could enhance its efficacy against resistant strains .

Case Studies and Research Findings

A notable study evaluated the compound's effects on A549 lung adenocarcinoma cells alongside non-cancerous human small airway epithelial cells (HSAEC-1 KT). The results indicated that at a concentration of 100 µM for 24 hours:

- A549 Cells : Showed approximately 78% viability post-treatment.

- HSAEC-1 KT Cells : Demonstrated similar viability, indicating potential toxicity towards normal cells at therapeutic concentrations.

These results emphasize the need for careful dosage optimization to balance efficacy and safety in therapeutic applications .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step routes:

Pyrrolidone Ring Formation : Cyclization of γ-aminobutyric acid derivatives or condensation of β-ketoesters with amines under acidic/basic conditions. For example, cyclization of a β-ketoester intermediate with ammonium acetate can yield the 2-oxopyrrolidine core .

Bromophenyl Introduction : Suzuki-Miyaura coupling or Ullmann-type reactions may introduce the 4-bromophenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) in DMF or toluene are commonly used for aryl halide coupling .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl esters) using NaOH/H₂O or LiOH/THF to yield the carboxylic acid moiety .

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions like over-hydrolysis or decarboxylation.

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

Standard analytical techniques include:

- HPLC/GC-MS : To assess purity (>95% is typical for research-grade material) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl protons at ~7.3–7.6 ppm; pyrrolidone carbonyl at ~170–175 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly when novel derivatives are synthesized .

Note : Always compare experimental data with computed spectra (e.g., via PubChem or Gaussian simulations) to resolve ambiguities .

Advanced: How can computational chemistry aid in predicting the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites for reaction optimization .

- Molecular Docking : Screen against protein targets (e.g., kinases, proteases) to predict binding affinities. Software like AutoDock Vina or Schrödinger Suite can model interactions with the bromophenyl group acting as a hydrophobic anchor .

- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with observed biological activities to guide SAR studies .

Validation : Cross-check computational predictions with experimental assays (e.g., enzyme inhibition IC₅₀ values) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from:

Assay Variability : Standardize protocols (e.g., cell line selection, incubation time). For antimicrobial studies, use CLSI/MIC guidelines .

Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) or formulate as salts to improve bioavailability .

Metabolite Interference : Conduct stability studies (HPLC monitoring) to rule out degradation products .

Case Study : If antiproliferative activity varies across cancer cell lines, perform transcriptomic profiling to identify target-specific mechanisms .

Advanced: How can the stereochemistry of chiral intermediates be controlled during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) or chiral catalysts (e.g., BINAP-Ru complexes) to enforce stereocontrol at the pyrrolidine ring .

- Dynamic Kinetic Resolution : Employ enzymes (lipases, esterases) to selectively hydrolyze one enantiomer .

- Crystallization-Induced Asymmetry : Recrystallize racemic mixtures with chiral resolving agents (e.g., tartaric acid) .

Verification : Polarimetry or chiral HPLC to confirm enantiomeric excess (>98% ee for pharmaceutical applications) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromophenyl group .

- Moisture Control : Keep desiccated (silica gel) to avoid hydrolysis of the pyrrolidone ring .

- Temperature : Store at –20°C for long-term stability; avoid freeze-thaw cycles .

Monitoring : Regular TLC/HPLC checks to detect degradation (e.g., carboxylic acid decarboxylation to ketones) .

Advanced: What mechanistic insights explain the compound’s potential as an enzyme inhibitor?

Methodological Answer:

- Transition-State Mimicry : The 2-oxopyrrolidine moiety may mimic peptide bonds, inhibiting proteases (e.g., MMPs) via competitive binding .

- Halogen Bonding : The bromine atom can interact with enzyme active sites (e.g., Ser/Thr residues in kinases) to enhance binding affinity .

- Allosteric Modulation : Molecular dynamics simulations suggest the carboxylic acid group induces conformational changes in target proteins .

Experimental Validation : Use X-ray co-crystallography or isothermal titration calorimetry (ITC) to confirm binding modes .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (volatile solvents like DMF) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in halogen-resistant containers .

First Aid : For exposure, rinse with copious water and seek medical evaluation (risk of bromine-related toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.